molecular formula C18H21Cl2NO B1391276 N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dichloroaniline CAS No. 1040683-62-2

N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dichloroaniline

Cat. No. B1391276
M. Wt: 338.3 g/mol
InChI Key: CYZCPHHJIAATOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dichloroaniline” is a synthetic compound that belongs to the group of anilines. It is a specialty product used for proteomics research . The molecular formula of this compound is C18H21Cl2NO and it has a molecular weight of 338.28 .

Scientific Research Applications

Synthesis and Labeling in Organophosphorus Herbicides

N-sec-Butyl O-ethyl O-(5-methyl–2-nitrophenyl) phosphoramidothioate (Cremart), an organophosphorus herbicide, was labeled with carbon-14 at the aryl methyl group for metabolic studies. The synthesis involved multiple steps, including the nitration of 1-methoxy-3-methyl-14C-benzene and O-demethylation processes, leading to the formation of Cremart with a specific activity of 5.96 mCi/mmole (Yoshitake et al., 1977).

Antioxidant Activity in Lichen Derivatives

Research on lichens as a source of phenolic compounds revealed that the sec-butyl variant of orsellinates (phenolic compounds) demonstrated notable radical scavenging activity. The study compared the antioxidant activity of various orsellinates and found that while sec-butyl orsellinate was less active among the chain ramified compounds, it still contributed to the overall antioxidant profile (Lopes et al., 2008).

Pharmacology of N-alkyl-arterenols

The effects of various N-alkyl-arterenols, including sec-butyl arterenol, were studied for their pharmacological impacts. These compounds demonstrated both excitatory and inhibitory actions in pharmacological test objects, including humans. Sec-butyl arterenol, among others, was found to exhibit varying degrees of excitatory and inhibitory activities (Marsh Dt et al., 1948).

Polymerization Kinetics in Amphiphilic Monomers

In a study focused on producing amphiphilic polymer particles, methacrylic monomers with a sec-butyl phenoxy-polyethoxy ethyl group were synthesized for enzyme immobilization. These monomers were characterized using NMR and IR spectroscopy, and their radical polymerization behavior was studied, revealing insights into the rate of polymerization and the effects of varying the ethylene oxide units (Yasuda et al., 2001).

Electrochemical Oxidation in Phenols

The electrochemical oxidation of sec-butyl phenols, among other derivatives, was examined, showing that oxidation of these compounds resulted in products derived from intermediate phenoxy radicals or phenoxonium ions. The study provided insights into the complex behaviors of these phenols under varying conditions and potential applications in various chemical processes (Richards & Evans, 1977).

Nonlinear Optical Molecular Glass Synthesis

Innovative star-shaped molecules were synthesized for their nonlinear optical properties. These molecules included a sec-butyl phenoxy component, showing potential for applications in electro-optics and photonics. The research highlighted the processability and electro-optic coefficients of these molecules, making them significant for advanced optical technologies (Cho et al., 2008).

Safety And Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not available in the resources I found.

properties

IUPAC Name

N-[2-(2-butan-2-ylphenoxy)ethyl]-2,5-dichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2NO/c1-3-13(2)15-6-4-5-7-18(15)22-11-10-21-17-12-14(19)8-9-16(17)20/h4-9,12-13,21H,3,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZCPHHJIAATOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCCNC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dichloroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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